molecular formula C22H23N3O4 B2659680 8-(3-(benzo[d]oxazol-2-yl)piperidine-1-carbonyl)-7-methoxy-2,3-dihydroindolizin-5(1H)-one CAS No. 2034281-01-9

8-(3-(benzo[d]oxazol-2-yl)piperidine-1-carbonyl)-7-methoxy-2,3-dihydroindolizin-5(1H)-one

Cat. No.: B2659680
CAS No.: 2034281-01-9
M. Wt: 393.443
InChI Key: PGQAVLJKZYMENZ-UHFFFAOYSA-N
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Description

8-(3-(benzo[d]oxazol-2-yl)piperidine-1-carbonyl)-7-methoxy-2,3-dihydroindolizin-5(1H)-one is a complex organic compound that features a unique combination of functional groups, including a benzo[d]oxazole moiety, a piperidine ring, and an indolizinone core. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3-(benzo[d]oxazol-2-yl)piperidine-1-carbonyl)-7-methoxy-2,3-dihydroindolizin-5(1H)-one typically involves multi-step organic reactions. One common approach starts with the preparation of the benzo[d]oxazole derivative, which is then coupled with a piperidine derivative. The final step involves the formation of the indolizinone core through cyclization reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols under mild conditions.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include KMnO₄ (potassium permanganate) and CrO₃ (chromium trioxide) under acidic conditions.

    Reduction: Reducing agents like NaBH₄ (sodium borohydride) or LiAlH₄ (lithium aluminium hydride) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Br₂, Cl₂) and nitrating agents (HNO₃/H₂SO₄) under controlled conditions.

Major Products

The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the carbonyl group can produce the corresponding alcohol.

Properties

IUPAC Name

8-[3-(1,3-benzoxazol-2-yl)piperidine-1-carbonyl]-7-methoxy-2,3-dihydro-1H-indolizin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4/c1-28-18-12-19(26)25-11-5-8-16(25)20(18)22(27)24-10-4-6-14(13-24)21-23-15-7-2-3-9-17(15)29-21/h2-3,7,9,12,14H,4-6,8,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGQAVLJKZYMENZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)N2CCCC2=C1C(=O)N3CCCC(C3)C4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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